4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline
Overview
Description
4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been known to interact with cyclin-dependent kinases .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly cyclin-dependent kinases, leading to changes in the cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect various biological pathways, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Pharmacokinetics
The compound’s molecular weight is 22328 , which might influence its bioavailability.
Result of Action
Similar compounds have shown a broad range of biological activities, suggesting that this compound might also have diverse cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for both therapeutic and toxicological outcomes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, it has been observed to modulate the expression of genes involved in detoxification and apoptosis, thereby affecting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and proteins, forming adducts that may interfere with their normal function . This binding can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the formation of DNA adducts can result in mutations and genomic instability, which are critical factors in carcinogenesis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound can undergo various chemical transformations, affecting its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound may exhibit beneficial effects, such as the activation of detoxification pathways . At higher doses, it can induce toxic effects, including liver damage and carcinogenesis. Threshold effects have been observed, where a specific dose range triggers a significant biological response, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological context.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound are critical factors in determining its overall impact on the organism.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The localization within these compartments can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-6-7-17-8-12(16-13(17)15-9)10-2-4-11(14)5-3-10/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQCXQKNKXHJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.